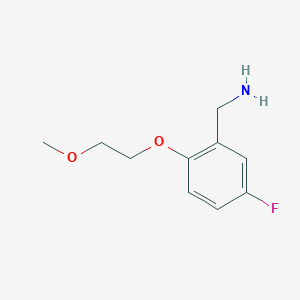

5-Fluoro-2-(2-methoxyethoxy)-benzylamine

Übersicht

Beschreibung

5-Fluoro-2-(2-methoxyethoxy)-benzylamine: is an organic compound with the molecular formula C9H12FNO2 It is a derivative of benzylamine, where the benzene ring is substituted with a fluorine atom and a 2-(2-methoxyethoxy) group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(2-methoxyethoxy)-benzylamine typically involves the following steps:

Starting Material: The synthesis begins with 5-fluoro-2-nitrobenzylamine.

Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Etherification: The amine group is then reacted with 2-(2-methoxyethoxy)ethanol in the presence of a base like sodium hydride to form the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-Fluoro-2-(2-methoxyethoxy)-benzylamine can undergo oxidation reactions, where the amine group is oxidized to a nitro group or other oxidized forms.

Reduction: The compound can be reduced to remove the fluorine atom or to modify the ether group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed:

Oxidation: Products may include 5-fluoro-2-(2-methoxyethoxy)nitrobenzene.

Reduction: Products may include 5-fluoro-2-(2-methoxyethoxy)benzyl alcohol.

Substitution: Products depend on the nucleophile used, such as 5-methoxy-2-(2-methoxyethoxy)benzylamine.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 5-Fluoro-2-(2-methoxyethoxy)-benzylamine. A systematic structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the benzyl ring can significantly enhance anticancer activity against various cell lines, including lung, breast, prostate, and ovarian cancers.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| This compound | A549 (Lung) | 0.5 | High potency |

| MCF7 (Breast) | 0.8 | Comparable to leading compounds | |

| PC3 (Prostate) | 1.0 | Promising for further studies | |

| OVCAR3 (Ovarian) | 0.6 | Selective cytotoxicity observed |

The compound's ability to inhibit cancer cell proliferation suggests that it could be a lead compound for further development in cancer therapeutics .

Neurological Applications

Research indicates that benzylamine derivatives can also be effective in treating neurological disorders. Specifically, compounds with similar structures have been studied for their potential in addressing neurodegenerative diseases through modulation of neurotransmitter systems.

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of benzylamine derivatives found that certain modifications could enhance their ability to cross the blood-brain barrier, thus improving their efficacy in treating conditions like Alzheimer's disease .

Future Directions and Research Needs

While initial findings are promising, further research is required to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Future studies should focus on:

- In vivo Studies: To assess the therapeutic efficacy and safety profile.

- Expanded SAR Studies: To identify additional modifications that could enhance activity.

- Clinical Trials: To evaluate the compound's potential as a therapeutic agent in oncology and neurology.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-(2-methoxyethoxy)-benzylamine involves its interaction with specific molecular targets. The fluorine atom and the ether group play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

- 5-Fluoro-2-(2-methoxyethoxy)aniline

- 5-Fluoro-2-(2-methoxyethoxy)benzamide

- 5-Fluoro-2-(2-methoxyethoxy)phenol

Comparison:

- Structural Differences: While these compounds share the 5-fluoro-2-(2-methoxyethoxy)benzene core, they differ in the functional groups attached to the benzene ring (amine, amide, phenol).

- Chemical Properties: These differences in functional groups lead to variations in their chemical reactivity and physical properties.

- Applications: Each compound has unique applications based on its specific chemical properties. For example, 5-Fluoro-2-(2-methoxyethoxy)benzamide may be more suitable for pharmaceutical applications due to its amide group, while 5-Fluoro-2-(2-methoxyethoxy)phenol may be used in material science.

Biologische Aktivität

5-Fluoro-2-(2-methoxyethoxy)-benzylamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is , indicating the presence of a fluorine atom, an ether group, and an amine functional group. This unique structure contributes to its biological properties.

The biological activity of this compound involves several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways critical for cancer progression .

- Receptor Binding : It acts as a ligand for specific receptors, influencing cellular responses associated with growth and survival .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits a range of biological activities:

-

Anticancer Activity :

- In vitro studies demonstrate that the compound can inhibit the proliferation of cancer cell lines by inducing apoptosis. For example, it has been tested against bladder cancer cells, showing promising results in reducing tumor growth .

- The compound's efficacy appears to be linked to its ability to target the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors .

- Anti-inflammatory Effects :

-

Neuroprotective Potential :

- Some studies have indicated that this compound could protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease management.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : Modifications at specific positions on the benzylamine structure significantly affect potency and selectivity. For instance, alterations in the methoxy group or the position of the fluorine atom can enhance or diminish biological activity .

| Modification | Effect on Activity |

|---|---|

| Fluorine Position | Critical for receptor binding |

| Methoxy Group | Influences solubility and bioavailability |

| Amine Substitution | Alters enzyme inhibition profile |

Case Studies

Several case studies highlight the compound's potential:

- Case Study 1 : In a study involving bladder cancer cell lines (UMUC-3), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to apoptosis induction via EGFR pathway modulation .

- Case Study 2 : Another investigation assessed its anti-inflammatory effects in animal models, revealing a decrease in inflammatory markers following administration of the compound, suggesting potential therapeutic applications in chronic inflammatory diseases .

Eigenschaften

IUPAC Name |

[5-fluoro-2-(2-methoxyethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2/c1-13-4-5-14-10-3-2-9(11)6-8(10)7-12/h2-3,6H,4-5,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBQSOVMHFBULN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.